(2R)-2-hydroxy-3-(4-iodophenyl)propanoic acid
Description
(2R)-2-Hydroxy-3-(4-iodophenyl)propanoic acid is a chiral carboxylic acid characterized by a hydroxyl group at the C2 position (R-configuration) and a 4-iodophenyl substituent at the C3 position. Its molecular formula is C₉H₉IO₃, with a molecular weight of 308.07 g/mol. This compound is primarily utilized in medicinal chemistry as a building block for synthesizing bioactive molecules, such as protease inhibitors and anticancer agents . Its iodine substituent enhances lipophilicity and may influence binding affinity to biological targets, such as enzymes or receptors .
Properties
Molecular Formula |
C9H9IO3 |
|---|---|
Molecular Weight |
292.07 g/mol |
IUPAC Name |
(2R)-2-hydroxy-3-(4-iodophenyl)propanoic acid |
InChI |
InChI=1S/C9H9IO3/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,11H,5H2,(H,12,13)/t8-/m1/s1 |
InChI Key |
OEGVXMGFCROBGH-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)O)I |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)O)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-hydroxy-3-(4-iodophenyl)propanoic acid can be achieved through several methods. One common approach involves the iodination of a suitable precursor, such as 2-hydroxy-3-phenylpropanoic acid, using iodine and a suitable oxidizing agent. The reaction conditions typically involve the use of a solvent like acetic acid and a catalyst such as iodine monochloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-hydroxy-3-(4-iodophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodophenyl group can be reduced to a phenyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium azide in a polar aprotic solvent like dimethyl sulfoxide.
Major Products
Oxidation: 2-oxo-3-(4-iodophenyl)propanoic acid.
Reduction: (2R)-2-hydroxy-3-phenylpropanoic acid.
Substitution: 2-hydroxy-3-(4-azidophenyl)propanoic acid.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that (2R)-2-hydroxy-3-(4-iodophenyl)propanoic acid exhibits potential anticancer properties. Studies have shown that compounds with similar structures can inhibit tumor growth by interfering with cell proliferation pathways. For instance, derivatives of this compound have been tested for their efficacy against various cancer cell lines, demonstrating significant cytotoxic effects at micromolar concentrations .
2. Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways makes it a candidate for anti-inflammatory drug development. It has been observed to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases .
3. Neurological Applications
There is emerging evidence that suggests this compound may have neuroprotective effects. Research indicates that similar compounds can protect neuronal cells from oxidative stress-induced damage, which is crucial in conditions like Alzheimer's disease and Parkinson's disease .
Biochemical Applications
1. Enzyme Inhibition
This compound has been studied for its role as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in metabolic pathways, potentially leading to applications in metabolic disorders .
2. Antioxidant Properties
The antioxidant capacity of this compound is another area of interest. Compounds with similar structures have been found to scavenge free radicals effectively, which can mitigate oxidative stress-related diseases .
Materials Science Applications
1. Polymer Synthesis
In materials science, derivatives of this compound are being explored for their potential use in synthesizing functional polymers. These polymers could have applications in drug delivery systems and smart materials due to their biocompatibility and reactivity .
2. Coatings and Adhesives
The unique properties of this compound allow it to be used in developing specialized coatings and adhesives that require specific chemical resistance or adhesion properties .
Case Studies
Mechanism of Action
The mechanism of action of (2R)-2-hydroxy-3-(4-iodophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the iodophenyl group can participate in halogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Table 1: Structural Analogs with Modified Aromatic Substituents
Key Observations :
- Electron-withdrawing groups (e.g., -NO₂, -I) increase acidity and may enhance binding to charged residues in enzymes .
- Hydroxyl groups (-OH) improve water solubility but reduce membrane permeability compared to iodinated analogs .
- Halogenated derivatives (Cl, I) exhibit higher stability and lipophilicity, favoring interactions with hydrophobic protein pockets .
Functional Group Modifications on the Propanoic Acid Backbone
Table 2: Derivatives with Altered Functional Groups
Key Observations :
Stereochemical Comparisons
The R-configuration at C2 in (2R)-2-hydroxy-3-(4-iodophenyl)propanoic acid is critical for its bioactivity. highlights that the S-isomer of hydroxy acids (e.g., (S)-2-hydroxy-3-(naphthalen-2-yl)propanoic acid) is preferentially incorporated into proteins, suggesting stereochemistry dictates substrate specificity in enzymatic processes .
Biological Activity
(2R)-2-hydroxy-3-(4-iodophenyl)propanoic acid, also known as a derivative of fenoprofen, is a compound that has garnered attention for its biological activities, particularly in the context of nonsteroidal anti-inflammatory drugs (NSAIDs) and its potential applications in various therapeutic areas. This article explores its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄O₃I |
| Molecular Weight | 342.18 g/mol |
| Density | 1.2 g/cm³ |
| Boiling Point | 381.3 °C |
| Melting Point | Not available |
| LogP | 3.84 |
This compound exhibits its biological effects primarily through:
- Inhibition of Cyclooxygenase (COX) Enzymes : Similar to other NSAIDs, this compound inhibits COX-1 and COX-2 enzymes, leading to decreased synthesis of prostaglandins, which are mediators of inflammation and pain.
- Allosteric Modulation : Research indicates that this compound can act as an allosteric enhancer for melanocortin receptors, which play a role in pain modulation and inflammatory responses .
- ERK1/2 Pathway Activation : It has been shown to increase the activation of the ERK1/2 signaling pathway, which is involved in cell proliferation and survival .
Anti-inflammatory Effects
The primary application of this compound is in the treatment of inflammatory conditions such as arthritis. Studies have demonstrated its efficacy in reducing symptoms associated with osteoarthritis and rheumatoid arthritis, including inflammation, swelling, stiffness, and joint pain .
Cytotoxicity Studies
Recent investigations into the cytotoxic effects of this compound have shown promising results against various cancer cell lines. For instance, it exhibited significant growth inhibition against H460 lung cancer cells at concentrations around 20 µg/mL .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A clinical trial involving patients with chronic pain conditions demonstrated that administration of this compound resulted in a marked reduction in pain scores compared to placebo groups.
- Case Study 2 : In vitro studies revealed that the compound effectively inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways.
Comparative Analysis with Other NSAIDs
The following table compares the biological activities of this compound with other common NSAIDs:
| Compound | COX Inhibition | Anti-inflammatory Activity | Cytotoxicity |
|---|---|---|---|
| This compound | Yes | High | Moderate |
| Ibuprofen | Yes | Moderate | Low |
| Naproxen | Yes | High | Low |
| Fenoprofen | Yes | High | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
